1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Comparison

1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol (CAS 866151-04-4) is a fluorinated morpholine derivative (C₁₂H₁₆FNO₂; MW 225.26 g/mol) that belongs to the class of 2-aryl-substituted morpholine ethanolamines. Its structure combines a para-fluorophenyl group with a morpholino-ethanol backbone, yielding computed properties including XLogP3 of 0.8, a topological polar surface area (TPSA) of 32.7 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C12H16FNO2
Molecular Weight 225.263
CAS No. 866151-04-4
Cat. No. B2881509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol
CAS866151-04-4
Molecular FormulaC12H16FNO2
Molecular Weight225.263
Structural Identifiers
SMILESC1COCCN1CC(C2=CC=C(C=C2)F)O
InChIInChI=1S/C12H16FNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2
InChIKeyRPSLJOSNVMONBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol (CAS 866151-04-4) – Procurement-Grade Synthetic Intermediate for Chiral Morpholine APIs


1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol (CAS 866151-04-4) is a fluorinated morpholine derivative (C₁₂H₁₆FNO₂; MW 225.26 g/mol) [1] that belongs to the class of 2-aryl-substituted morpholine ethanolamines. Its structure combines a para-fluorophenyl group with a morpholino-ethanol backbone, yielding computed properties including XLogP3 of 0.8, a topological polar surface area (TPSA) of 32.7 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is documented as a key synthetic intermediate for producing optically active 2-aryl-substituted morpholines, which serve as precursors to pharmaceutical agents targeting kinases and other enzymes [2]. Commercially, it is available at purities of 95–98% from multiple vendors [1], with long-term storage recommended in cool, dry conditions .

Why 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol Cannot Be Trivially Replaced by Other Aryl-Morpholine Ethanolamines


In-class analogs such as the 4-chlorophenyl variant (CAS 6269-29-0) or the piperidine-substituted derivative (CAS 1026717-70-3) share a superficial structural resemblance but diverge critically in physicochemical properties relevant to downstream synthesis. The 4-fluorophenyl group confers distinct electronic effects (Hammett σₚ for F: +0.06 vs. Cl: +0.23), altering the reactivity of the benzylic alcohol during esterification, oxidation, or chiral derivatization [1]. Replacing morpholine with piperidine eliminates the oxygen atom in the heterocycle, which changes computed logP, hydrogen-bonding capacity, and metabolic stability profiles in the final API [2]. As the compound is explicitly disclosed as an intermediate for synthesizing optically active 2-aryl-substituted morpholines [3], the stereochemical outcome of subsequent reactions depends on the specific substitution pattern; generic substitution risks racemization or divergent pharmacokinetics in the end product [2].

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol (866151-04-4) vs. Closest Analogs


Electronic Modulation of the Aromatic Ring: 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol vs. 1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-ol

The para-fluoro substituent in the target compound provides a distinct electronic environment compared to the para-chloro analog (CAS 6269-29-0). Fluorine (Hammett σₚ = +0.06) exerts a weaker electron-withdrawing inductive effect than chlorine (σₚ = +0.23), yet fluorine's strong negative inductive effect (σ_I = +0.52 for F vs. +0.47 for Cl) modulates the electron density at the benzylic alcohol carbon differently, affecting oxidation and esterification rates during downstream synthesis [1]. Computed XLogP3 for the fluorinated target is 0.8 [2]; the chlorophenyl analog, with a higher molecular weight (241.71 vs. 225.26 g/mol), would have a higher predicted logP, which alters solubility and partitioning in biphasic reaction conditions [3].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Comparison

Hydrogen-Bond Acceptor Capacity: 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol vs. 1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol

The morpholine ring in the target compound contains an oxygen atom that serves as an additional hydrogen-bond acceptor (HBA), contributing to a total HBA count of 4, compared to the piperidine analog (CAS 1026717-70-3) which has an HBA count of only 3 (nitrogen atom but no ring oxygen) [1]. The morpholine oxygen reduces computed logP (XLogP3 = 0.8 for the target compound) relative to the piperidine analog, which is predicted to be more lipophilic, and increases the topological polar surface area (TPSA = 32.7 Ų) [1].

Medicinal Chemistry Drug Design Physicochemical Property Comparison

Patent-Disclosed Synthetic Utility as a Chiral Intermediate for Pharmaceutical Agent Production

US Patent US7994315B2 explicitly discloses 1-(4-fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol as a novel intermediate compound for the production of optically active 2-aryl-substituted morpholines, which are further elaborated into pharmaceutical agents [1]. The patent describes a production method that enables the synthesis of enantiomerically enriched forms of this intermediate. In contrast, the 4-chlorophenyl analog (CAS 6269-29-0) lacks a corresponding patent disclosure linking it to a specific, named pharmaceutical synthesis pathway, and is documented primarily as a laboratory reagent .

Organic Synthesis Process Chemistry Chiral Intermediate Procurement

Commercial Availability at High Purity Specifications Across Multiple Vendors

The target compound is commercially available from multiple independent vendors at specified purity grades of 95% (AKSci Cat. 8810CK) and 98% (Leyan Cat. 1644747) , along with additional suppliers listing 95%+ purity (CheMenu Cat. CM1030903) . This multi-vendor availability with documented purity specifications provides supply chain redundancy. By contrast, the chlorinated analog (CAS 6269-29-0) has fewer vendor listings with purity specifications, and the piperidine analog (CAS 1026717-70-3) is listed by fewer suppliers .

Chemical Procurement Quality Assurance Supply Chain

Best Application Scenarios for Procuring 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol (866151-04-4)


Synthesis of Optically Active 2-Aryl-Substituted Morpholine Kinase Inhibitors

Procurement teams initiating synthesis campaigns for morpholine-containing kinase inhibitors (e.g., CDK8/19 dual inhibitors) should specify this compound as the chiral intermediate feedstock. The patent-documented synthetic route from this fluorinated amino alcohol enables enantioselective construction of the 2-aryl morpholine scaffold [1], with the fluorine atom providing metabolic stability advantages confirmed in the CDK8 inhibitor series where morpholine-containing compound 4k achieved CDK8 IC₅₀ of 2.5 nM and 99% CYP3A4 TDI compound remaining [2].

HDAC Inhibitor Intermediate for Benzamide-Capped Series

In histone deacetylase (HDAC) inhibitor programs, the morpholino-ethylamine moiety of this compound serves as a conjugation-ready building block for attachment to benzamide cores. Patent literature (US20140045850) describes morpholine-containing HDAC inhibitors, and structurally related intermediates have yielded compounds with IC₅₀ values as low as 0.8 nM against HDAC isoforms IIa and IIIa when conjugated through the ethanolamine linker [3]. The controlled H-bonding capacity of the morpholine oxygen differentiates this intermediate from piperidine analogs that lack the ring oxygen critical for target engagement.

Fluorinated CNS-Targeting Agent Development

The balanced lipophilicity (XLogP3 = 0.8) [1] and moderate TPSA (32.7 Ų) [1] of this compound position it within favorable ranges for blood-brain barrier (BBB) penetration, making it a suitable intermediate for CNS-targeted morpholine derivatives. Compared to the more lipophilic piperidine analog, the morpholine oxygen provides improved aqueous solubility and reduced hERG channel binding risk—a class-level advantage documented across morpholine-containing CNS agents.

Multi-Kilogram Process Chemistry with Supply Chain Redundancy

For process chemistry groups scaling morpholine-based API intermediates to multi-kilogram quantities, the availability of this compound from at least three independent vendors at ≥95% purity mitigates single-supplier risk. The compound is classified as non-hazardous for transport , simplifying logistics for international shipments to GMP manufacturing facilities.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.